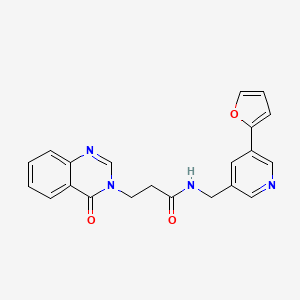

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic small molecule characterized by a hybrid structure combining a pyridine-furan moiety, a propanamide linker, and a 4-oxoquinazolin-3(4H)-yl pharmacophore. Its molecular formula is C₂₁H₁₈N₄O₃, with a molecular weight of 374.4 g/mol . The compound’s Smiles notation is O=C(CCn1cnc2ccccc2c1=O)NCc1cncc(-c2ccoc2)c1, reflecting the connectivity of its aromatic and heterocyclic components.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c26-20(7-8-25-14-24-18-5-2-1-4-17(18)21(25)27)23-12-15-10-16(13-22-11-15)19-6-3-9-28-19/h1-6,9-11,13-14H,7-8,12H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIFAPCOZFTFJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a furan ring, a pyridine moiety, and a quinazoline derivative. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a complex arrangement of heterocycles that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or bind to receptor sites, affecting various cellular pathways. The precise mechanisms are still under investigation but are believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as those in cancer cell proliferation.

- Receptor Binding : It can interact with receptors that play roles in signaling pathways, potentially altering cellular responses.

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, studies on related quinazoline derivatives have shown their ability to inhibit tubulin polymerization, a critical process in cancer cell division. This suggests that this compound may also possess similar anticancer properties .

Antimicrobial Activity

There is emerging evidence that compounds containing furan and pyridine rings demonstrate antimicrobial properties. For example, studies have shown that certain furan derivatives can inhibit the growth of various bacterial strains . The potential for this compound to exhibit similar effects warrants further investigation.

Case Studies and Experimental Data

- Anticancer Activity : A study evaluating the effects of quinazoline derivatives on cancer cells reported IC50 values indicating significant cytotoxicity against several cancer lines. While specific data for this compound is limited, its structural similarities suggest potential efficacy .

- Antimicrobial Testing : In vitro assays have been conducted on related compounds, revealing minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria . This suggests that N-((5-(furan-2-yl)pyridin-3-y)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide could also exhibit antimicrobial properties.

Comparative Analysis with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 4-Oxoquinazolin-3(4H)-yl Moieties

Several quinazoline derivatives share the 4-oxoquinazolin-3(4H)-yl core but differ in substituents and linker regions:

Key Observations :

- The target compound’s pyridine-furan moiety distinguishes it from morpholine- or urea-linked analogues (e.g., 18a, 18d), which may alter solubility and target selectivity .

- Compared to the isoxazole-p-tolyl analogue (CAS 1209369-76-5), the furan-pyridine group in the target compound could enhance π-π stacking interactions with aromatic residues in biological targets .

Thiazole- and Pyridine-Based Propanamide Analogues

Compounds with propanamide linkers and aromatic heterocycles exhibit structural and functional parallels:

Key Observations :

- Compound 31 demonstrates the pharmacological relevance of furan-thiazole-propanamide hybrids, showing potent KPNB1 inhibition . The target compound’s 4-oxoquinazolinyl group may confer distinct kinase or protease inhibitory effects.

- TRPV1 antagonists like 42 highlight the role of sulfonamide and alkoxy groups in modulating target affinity, whereas the target compound’s quinazoline core may prioritize interactions with ATP-binding pockets .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, and what yields are reported?

Methodological Answer:

The synthesis typically involves multi-step coupling reactions. Key steps include:

Quinazolinone Core Preparation : Formation of the 4-oxoquinazolin-3(4H)-yl moiety via cyclization of anthranilic acid derivatives or substituted benzamides.

Propanamide Linker Introduction : Coupling the quinazolinone to a propanamide chain using carbodiimide-based reagents (e.g., EDCI or DCC) .

Furan-Pyridine Substituent Attachment : Introducing the (5-(furan-2-yl)pyridin-3-yl)methyl group via nucleophilic substitution or reductive amination .

Reported Yields:

Characterization:

- 1H/13C NMR : Key signals include quinazolinone carbonyl (δ ~170 ppm), furan protons (δ 6.3–7.4 ppm), and pyridine methylene (δ ~4.5 ppm) .

- MS : Molecular ion peaks (e.g., [M+H]⁺) align with calculated masses (e.g., m/z 478 for similar derivatives) .

Advanced: How can reaction conditions be optimized to improve the yield of the final coupling step?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for alkylation steps, while dichloromethane minimizes side reactions .

- Catalysis : Use of DMAP or KI improves nucleophilic substitution efficiency .

- Temperature Control : Elevated temperatures (50-80°C) accelerate coupling but require inert atmospheres to prevent oxidation .

- Purification : Flash chromatography with gradients (e.g., 5–10% MeOH in DCM) resolves byproducts, increasing purity and yield .

Case Study:

In , modifying the pyridine substituent’s alkoxy group (e.g., cyclopentylmethoxy vs. cyclohexylmethoxy) increased yields from 68% to 84% by reducing steric hindrance .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Assignments focus on:

- Quinazolinone C=O (δ ~170 ppm) and NH (δ ~12.5 ppm) .

- Furan protons (δ 6.3–7.4 ppm) and pyridine methylene (δ ~4.5 ppm) .

- Mass Spectrometry (ESI/MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight (e.g., m/z 478 for analog 3b) .

- IR Spectroscopy : C=O stretches (~1700 cm⁻¹) and NH bands (~3300 cm⁻¹) confirm amide and quinazolinone groups .

Advanced: How do structural modifications in the pyridine-furan region influence bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) Insights:

- Furan Substitution : Electron-rich furans (e.g., 2-furyl) enhance binding to targets like TRPV1 by increasing π-π interactions .

- Pyridine Substituents : Bulky groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility .

Data from Analog Studies:

| Modification | Bioactivity Trend | Reference |

|---|---|---|

| Trifluoromethyl on pyridine | Increased TRPV1 antagonism | |

| Cycloalkoxy substituents | Improved selectivity |

Methodological Recommendation:

Systematic variation of substituents (e.g., halogenation, alkoxy chains) followed by in vitro assays (e.g., IC₅₀ determination) is critical for SAR analysis .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms .

- Compound Purity : HPLC purity >98% is essential; impurities (e.g., unreacted precursors) may skew results .

- Pharmacokinetic Factors : Solubility (LogP ~2.5–3.5) and metabolic stability (e.g., microsomal assays) must be standardized .

Resolution Steps:

Reproduce assays under identical conditions.

Validate purity via LC-MS and elemental analysis .

Cross-reference with structural analogs (e.g., ’s TRPV1 antagonists) to identify trends .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent light degradation.

- Solubility : Dissolve in DMSO (10 mM stock) for long-term stability; avoid aqueous buffers to prevent hydrolysis .

- Stability Monitoring : Periodic NMR or HPLC checks (every 6 months) detect decomposition (e.g., quinazolinone ring oxidation) .

Advanced: How can computational modeling predict this compound’s binding to targets like TRPV1?

Methodological Answer:

- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions between the quinazolinone moiety and TRPV1’s vanilloid-binding pocket .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess hydrogen bonding (e.g., with Arg557) .

- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with activity data from and .

Reference: ’s 3D structural data supports homology modeling for target prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.